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For Immediate Release

This comparison guide provides an objective analysis of the published findings for Adrixetinib

(Q702) TFA, a selective inhibitor of Axl, Mer, and CSF1R receptor tyrosine kinases. Designed

for researchers, scientists, and drug development professionals, this document summarizes

key preclinical and clinical data, offers a comparison with alternative therapies, and provides

detailed experimental protocols for critical assays.

Executive Summary
Adrixetinib (Q702) is an orally administered small molecule inhibitor targeting key pathways in

the tumor microenvironment (TME) that contribute to immune suppression and therapeutic

resistance.[1][2] Published preclinical data from its developer, Qurient, demonstrates its

potential to remodel the TME by reducing immunosuppressive M2 macrophages and myeloid-

derived suppressor cells (MDSCs) while promoting the activity of anti-tumor M1 macrophages

and CD8+ T cells.[1][3] Early clinical data from a Phase 1b/2 study in combination with

pembrolizumab has shown a manageable safety profile and preliminary anti-tumor activity in

patients with advanced solid tumors who have progressed on prior anti-PD-1/PD-L1 therapy.[4]

[5]

This guide aims to provide an independent perspective by comparing the available data on

Adrixetinib with other notable Axl, Mer, and/or CSF1R inhibitors, namely Bemcentinib and
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Sitravatinib. While direct head-to-head independent validation studies for Adrixetinib are not yet

publicly available, this guide collates existing data to facilitate an informed comparative

assessment.

Comparative Analysis of Adrixetinib and
Alternatives
The following tables summarize the available quantitative data for Adrixetinib and its

comparators, Bemcentinib and Sitravatinib. This data is compiled from manufacturer

publications, clinical trial abstracts, and peer-reviewed articles.
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Table 1: Preclinical

Efficacy and Target

Inhibition

Compound Target Kinases
Key Preclinical

Findings
Reference

Adrixetinib (Q702) Axl, Mer, CSF1R

Induces dose-

dependent cytotoxicity

and apoptosis in

tumor cell lines. In

syngeneic mouse

models, it remodels

the TME by

decreasing M2

macrophages and

MDSCs, and

increasing M1

macrophages and

CD8+ T cells. Also

increases MHC-I

expression on tumor

cells.

[1][3]

Bemcentinib

(BGB324)
Axl

Inhibits Axl kinase

activity with an IC50 of

14 nM. Blocks tumor

spread and prolongs

survival in metastatic

breast cancer models.

Sitravatinib

(MGCD516)

TAM family (Tyro3,

Axl, Mer), VEGFR2, c-

Kit, MET

Demonstrates anti-

proliferative effects in

various solid tumor

cell lines and potent

anti-tumor activity in

xenograft models of

lung cancer and

sarcoma.
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Table 2:

Clinical Trial

Data

Summary

Compound Trial Identifier Phase Indication
Key

Outcomes
Reference

Adrixetinib

(Q702) +

Pembrolizum

ab

NCT0543842

0
1b/2

Advanced

Solid Tumors

(post-PD-

1/PD-L1)

Manageable

safety profile.

Recommend

ed Phase 2

dose of

Adrixetinib is

120 mg

(week on/off).

1 confirmed

complete

response in

metastatic

gastric

cancer and 6

patients with

stable

disease out

of 29

patients.

Most

common

treatment-

related

adverse

events

(TRAEs)

were

AST/ALT

increase.

[4][5]
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Bemcentinib

+ Docetaxel
- 1

Advanced

Non-Small

Cell Lung

Cancer

Maximum

tolerated

dose was

docetaxel 60

mg/m² with

G-CSF

support plus

bemcentinib

400 mg load

followed by

200 mg daily.

Main TRAEs

were

neutropenia,

diarrhea, and

fatigue.

Sitravatinib
NCT0221971

1
1/1b

Advanced

Solid Tumors

Maximum

tolerated

dose was 150

mg daily; 120

mg daily was

the

recommende

d dose for

further study.

Overall

objective

response rate

was 11.8% in

phase 1b.

Most

common

TRAEs were

diarrhea,

fatigue,

hypertension,

and nausea.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12383634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway of Adrixetinib and a general

workflow for evaluating the effects of tyrosine kinase inhibitors on the tumor microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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